5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid
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Overview
Description
5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both carboxylic acid and amide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-aminophenol with 4-carboxybutanoic acid to form an amide bond. This intermediate is then reacted with 4-nitrophenyl ether to introduce the phenoxy group. Finally, the nitro group is reduced to an amino group, and the resulting compound is further reacted with 5-oxopentanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex carboxyl derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxyl derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Carboxyphenoxy)benzoic acid: Similar structure but lacks the amide and oxopentanoic acid groups.
4-(4-Carboxybutanoylamino)phenol: Contains the amide group but lacks the phenoxy and oxopentanoic acid groups.
Uniqueness
5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[4-[4-(4-carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(3-1-5-21(27)28)23-15-7-11-17(12-8-15)31-18-13-9-16(10-14-18)24-20(26)4-2-6-22(29)30/h7-14H,1-6H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUQPNVVKIJBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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